molecular formula C6H5N5O3 B11187077 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine

7-Nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B11187077
M. Wt: 195.14 g/mol
InChI Key: JIQVINMDPUPVJP-UHFFFAOYSA-N
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Description

7-Nitro-2,1,3-benzoxadiazole-4,6-diamine: is a chemical compound that belongs to the class of benzoxadiazoles. This compound is known for its unique structural properties and has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of nitro and amine groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group at the 7th position This is followed by the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid

Industrial Production Methods: Industrial production of 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 7-amino-2,1,3-benzoxadiazole-4,6-diamine.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry: 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine is used as a building block for the synthesis of various organic compounds

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is used in the study of biological molecules and cellular processes.

Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the activity of glutathione S-transferases, enzymes that are often overexpressed in cancer cells . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of colorants.

Mechanism of Action

The mechanism of action of 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine involves the inhibition of glutathione S-transferases (GSTs). GSTs are enzymes involved in the detoxification of xenobiotics and are often overexpressed in cancer cells. The compound binds to the active site of GSTs, forming a stable complex that inhibits their catalytic activity . This inhibition disrupts the detoxification process, leading to the accumulation of toxic compounds and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to induce cell cycle arrest and activate stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to the presence of two amine groups at the 4th and 6th positions, which allows for a wider range of chemical modifications and applications. Its ability to inhibit GSTs and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

4-nitro-2,1,3-benzoxadiazole-5,7-diamine

InChI

InChI=1S/C6H5N5O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,7-8H2

InChI Key

JIQVINMDPUPVJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])N

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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